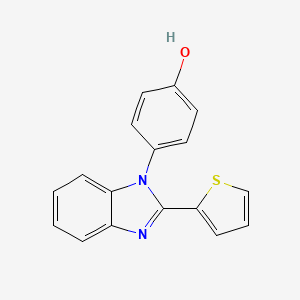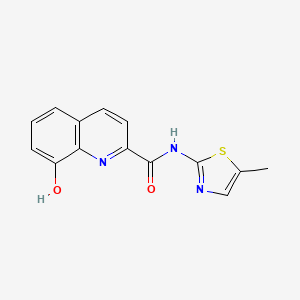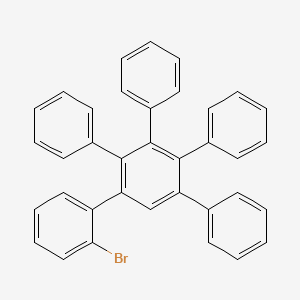
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a triphenyl group and a 5,5-dimethylhex-1-en-3-yn-1-yl group. Organotin compounds are known for their applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane typically involves the reaction of triphenyltin chloride with 5,5-dimethylhex-1-en-3-yn-1-yl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The triphenyl group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst and may be carried out in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.
Scientific Research Applications
Chemistry
In chemistry, (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane is used as a reagent in organic synthesis. It can be employed in the formation of carbon-carbon bonds and in the synthesis of complex organic molecules.
Biology
The compound has potential applications in biology, particularly in the study of organotin compounds’ effects on biological systems. It can be used to investigate the interactions between organotin compounds and biomolecules.
Medicine
In medicine, organotin compounds have been explored for their potential use as anticancer agents. This compound may be studied for its cytotoxic effects on cancer cells.
Industry
Industrially, the compound can be used in the production of materials with specific properties, such as polymers and coatings. Its unique structure allows for the modification of material properties.
Mechanism of Action
The mechanism of action of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The tin center can coordinate with various ligands, affecting the activity of enzymes and altering cellular pathways. The compound’s effects are mediated through its ability to form stable complexes with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)germane
- (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)silane
- (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)lead
Uniqueness
Compared to similar compounds, (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane exhibits unique properties due to the presence of the tin atom. Tin’s ability to form stable organometallic bonds and its reactivity with various ligands make this compound particularly valuable in synthetic chemistry and materials science.
Properties
CAS No. |
650605-80-4 |
|---|---|
Molecular Formula |
C26H26Sn |
Molecular Weight |
457.2 g/mol |
IUPAC Name |
5,5-dimethylhex-1-en-3-ynyl(triphenyl)stannane |
InChI |
InChI=1S/C8H11.3C6H5.Sn/c1-5-6-7-8(2,3)4;3*1-2-4-6-5-3-1;/h1,5H,2-4H3;3*1-5H; |
InChI Key |
XYKKQGOJUHYCFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CC=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-](/img/structure/B12599098.png)

![2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane](/img/structure/B12599107.png)
![1,10-Bis[(10-bromodecyl)oxy]decane](/img/structure/B12599114.png)

![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12599121.png)
![N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599128.png)

![2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one](/img/structure/B12599149.png)
![2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene](/img/structure/B12599155.png)

![5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide](/img/structure/B12599171.png)
